molecular formula C12H16N4OS2 B3005069 N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide CAS No. 848905-42-0

N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide

Cat. No. B3005069
CAS RN: 848905-42-0
M. Wt: 296.41
InChI Key: YTXDBEDZTAFUIT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide, also known as CPP-115, is a compound that has shown potential in the treatment of various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of GABA in the brain, which can have a positive effect on various neurological disorders.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide can increase the levels of GABA in the brain, which can have a positive effect on various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide are related to its inhibition of GABA transaminase. By increasing the levels of GABA in the brain, N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide can have a calming effect, which can be beneficial in the treatment of anxiety and epilepsy. Studies have also shown that N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide can improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide in lab experiments include its high potency and specificity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, the limitations of using N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide. One area of interest is the development of new derivatives of N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide with improved potency and selectivity for GABA transaminase inhibition. Another area of interest is the investigation of N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, the potential use of N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide in combination with other drugs for the treatment of neurological disorders is an area of ongoing research.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide involves the reaction of 1-cyanocyclohexylamine with 2-(1,3,4-thiadiazol-2-ylsulfanyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction produces N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide in high yield and purity.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Studies have also shown that N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide can improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-9(19-11-16-14-8-18-11)10(17)15-12(7-13)5-3-2-4-6-12/h8-9H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXDBEDZTAFUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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